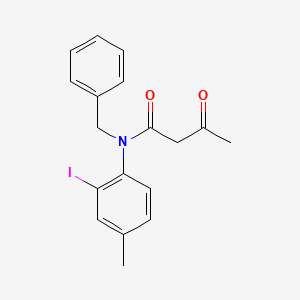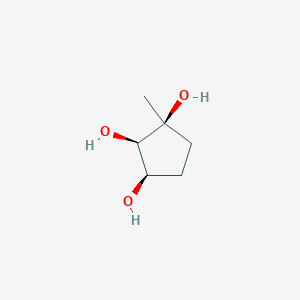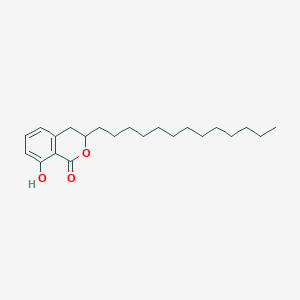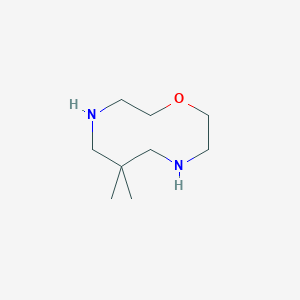
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine is a compound that combines a phenolic structure with a pyridine ring. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies. The phenolic group is known for its antioxidant properties, while the pyridine ring is a common structure in many biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)phenol;pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. For example, the use of more stable and readily available boron reagents can be advantageous in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Both the phenolic and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the nitro group on the pyridine ring results in the corresponding amine .
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Its structure is similar to many pharmacologically active compounds, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)phenol;pyridin-2-amine involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. The pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Desulfo-4-hydroxy picosulfate monosodium salt: This compound also contains a phenolic group and a pyridine ring, but with different substituents.
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure but differ in their specific functional groups and biological activities.
Uniqueness
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine is unique due to its combination of a phenolic group and a pyridine ring, which imparts both antioxidant properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
918409-68-4 |
|---|---|
Fórmula molecular |
C46H42N4O6 |
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)phenol;pyridin-2-amine |
InChI |
InChI=1S/3C12H10O2.2C5H6N2/c3*13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*6-5-3-1-2-4-7-5/h3*1-8,13-14H;2*1-4H,(H2,6,7) |
Clave InChI |
PCMIXBAZZBLQQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C1=CC(=CC=C1C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)

![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)


![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

